molecular formula C18H16N2OS B2447908 N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide CAS No. 393837-66-6

N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide

Cat. No. B2447908
CAS RN: 393837-66-6
M. Wt: 308.4
InChI Key: AVQSHRIPXNSHIB-UHFFFAOYSA-N
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Description

“N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide” is a compound that contains a thiazole ring. Thiazoles are important heterocyclics exhibiting diverse biological activities . They have been identified to play a necessary role in medicinal chemistry . Thiazole derivatives have a wide range of biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Compounds with the thiazolylpropanamide core are synthesized using various techniques. For example, one study described the synthesis of N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, highlighting the use of benzo[d]thiazol-2-amine and flurbiprofen in high yield, characterized by various spectroscopic methods (Manolov, Ivanov, & Bojilov, 2021).

Biological Activities

  • Anticancer Activity : Certain derivatives of thiazolylpropanamides have shown significant anticancer activities. For instance, a study synthesized a series of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides and evaluated them against various cancer cell lines, finding some derivatives to have higher anticancer activities than reference drugs (Ravinaik et al., 2021).

  • Antimicrobial Activity : The thiazolylpropanamide derivatives also display antimicrobial properties. A study on 2-[3-(4-Chlorophenyl)-5-(4-(propane-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazol found it to exhibit antifungal and antibacterial effects (Viji et al., 2020).

  • Anti-Inflammatory and Psychotropic Activities : Some N-thiazolylpropanamide derivatives have been found to exhibit anti-inflammatory and psychotropic activities. For example, a study synthesized N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides and reported their marked sedative action and high anti-inflammatory activity (Zablotskaya et al., 2013).

Molecular Docking and Spectroscopy

  • Molecular Docking Studies : Molecular docking studies have been conducted on thiazolylpropanamides to understand their interaction with biological targets. For example, an investigation into 4-aryl-n-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine derivatives found that these compounds have a high affinity for angiotensin II receptors (Drapak et al., 2019).

  • Spectroscopic Analysis : Spectroscopic techniques are vital for the characterization of these compounds. For instance, the study of N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide involved FT-IR, NMR, and LCMS data for its characterization (Salian, Narayana, & Sarojini, 2017).

properties

IUPAC Name

N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c1-2-17(21)19-15-10-8-13(9-11-15)16-12-22-18(20-16)14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQSHRIPXNSHIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide

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